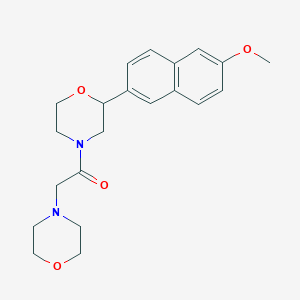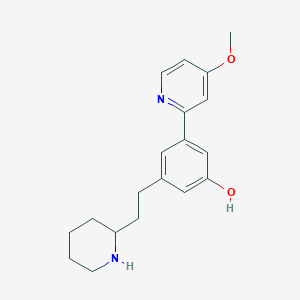
2-(6-methoxy-2-naphthyl)-4-(morpholin-4-ylacetyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-methoxy-2-naphthyl)-4-(morpholin-4-ylacetyl)morpholine is a chemical compound that has gained significant attention in scientific research. This compound is a morpholine derivative that has been synthesized for various applications, including medicinal chemistry and drug discovery. In
Wirkmechanismus
The mechanism of action of 2-(6-methoxy-2-naphthyl)-4-(morpholin-4-ylacetyl)morpholine is not fully understood. However, it is believed that this compound works by inhibiting specific enzymes and pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects
2-(6-methoxy-2-naphthyl)-4-(morpholin-4-ylacetyl)morpholine has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to reduce the deposition of amyloid beta protein in the brain, which is associated with Alzheimer's disease. Additionally, this compound has been shown to increase dopamine levels in the brain, which is beneficial for the treatment of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 2-(6-methoxy-2-naphthyl)-4-(morpholin-4-ylacetyl)morpholine in lab experiments is its high potency and selectivity. This compound has been shown to be highly effective in inhibiting specific enzymes and pathways involved in disease development. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-(6-methoxy-2-naphthyl)-4-(morpholin-4-ylacetyl)morpholine in scientific research. One of the most significant future directions is the development of more potent and selective analogs of this compound for the treatment of various diseases. Additionally, this compound can be used as a tool for studying specific enzymes and pathways involved in disease development. Finally, this compound can be used in combination with other drugs to enhance their effectiveness in the treatment of various diseases.
Conclusion
2-(6-methoxy-2-naphthyl)-4-(morpholin-4-ylacetyl)morpholine is a promising compound that has shown significant potential in scientific research. This compound has been extensively used in medicinal chemistry and drug discovery and has shown promising results in the treatment of various diseases. While there are still many unanswered questions about the mechanism of action of this compound, its high potency and selectivity make it a valuable tool for scientific research.
Synthesemethoden
2-(6-methoxy-2-naphthyl)-4-(morpholin-4-ylacetyl)morpholine can be synthesized using a multi-step process. The synthesis starts with the reaction of 6-methoxy-2-naphthoic acid with thionyl chloride to form 6-methoxy-2-naphthoyl chloride. The resulting product is then reacted with morpholine to form 6-methoxy-2-naphthyl morpholine. The final step involves the reaction of 6-methoxy-2-naphthyl morpholine with morpholin-4-ylacetic acid to form 2-(6-methoxy-2-naphthyl)-4-(morpholin-4-ylacetyl)morpholine.
Wissenschaftliche Forschungsanwendungen
2-(6-methoxy-2-naphthyl)-4-(morpholin-4-ylacetyl)morpholine has been extensively used in scientific research for various applications. One of the most significant applications of this compound is in medicinal chemistry and drug discovery. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-2-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-25-19-5-4-16-12-18(3-2-17(16)13-19)20-14-23(8-11-27-20)21(24)15-22-6-9-26-10-7-22/h2-5,12-13,20H,6-11,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKKOFIBAMZMIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)C(=O)CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methoxy-2-naphthyl)-4-(morpholin-4-ylacetyl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-propyn-1-yloxy)benzoyl]piperidine](/img/structure/B5495747.png)
![N-cyclopropyl-1'-[4-(methylamino)pyrimidin-2-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5495755.png)
![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5495770.png)

![4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B5495784.png)
![2-(2-{[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]methyl}phenoxy)ethanol](/img/structure/B5495787.png)

![2-cyclopropyl-N'-[1-(2-thienyl)butylidene]-4-quinolinecarbohydrazide](/img/structure/B5495811.png)
![1-ethyl-3-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2(1H)-pyridinone](/img/structure/B5495819.png)
![(2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5495829.png)
![4-({2-(4-chlorophenyl)-4-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5495837.png)
![1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-[2-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5495843.png)
![4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5495858.png)
![2-{4-[4-(cyclohexylamino)-1-phthalazinyl]phenoxy}-N,N-diethylacetamide](/img/structure/B5495862.png)